molecular formula C14H16BrN3O6 B7816840 5-[(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide

5-[(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide

Cat. No.: B7816840
M. Wt: 402.20 g/mol
InChI Key: JCZGUAJPOWSRBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide: is a complex organic compound that features a unique combination of functional groups, including a brominated benzodioxole moiety, a dimethoxy group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The initial step involves the bromination of 6,7-dimethoxy-1,3-benzodioxole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Introduction of the Oxazole Ring: The brominated benzodioxole is then reacted with an appropriate oxazole precursor under acidic or basic conditions to form the oxazole ring.

    Carbohydrazide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of de-brominated or hydrogenated products.

    Substitution: Formation of various substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules

Biology

In biological research, the compound can be used to study the interactions of brominated benzodioxole derivatives with biological targets. This can provide insights into the mechanisms of action of related compounds and their potential therapeutic applications.

Medicine

The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs with anticancer, antimicrobial, or anti-inflammatory properties. Its unique structure allows for the development of molecules with specific biological activities.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, with enhanced properties. Its reactivity and functional groups make it a valuable building block for various industrial applications.

Mechanism of Action

The mechanism of action of 5-[(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The brominated benzodioxole moiety may play a role in binding to these targets, while the oxazole ring and carbohydrazide group may contribute to the compound’s overall biological activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,3-dimethoxy-1,4-benzoquinone: Shares the brominated benzodioxole moiety but lacks the oxazole ring and carbohydrazide group.

    4-(6-Bromo-1,3-benzodioxol-5-yl)-7,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline: Contains a similar benzodioxole moiety but has a different core structure.

    1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Features the benzodioxole moiety and is used in anticancer research.

Uniqueness

The uniqueness of 5-[(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide lies in its combination of functional groups, which allows for diverse reactivity and potential applications

Properties

IUPAC Name

5-[(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O6/c1-20-10-7(3-6-4-8(18-24-6)14(19)17-16)9(15)11-13(12(10)21-2)23-5-22-11/h6H,3-5,16H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZGUAJPOWSRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1OC)OCO2)Br)CC3CC(=NO3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.